molecular formula C19H29ClN2O B3926820 1-(2,3-Dimethylindol-1-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride

1-(2,3-Dimethylindol-1-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride

Cat. No.: B3926820
M. Wt: 336.9 g/mol
InChI Key: AGAVRVKLFBKEBB-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylindol-1-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethylindol-1-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride typically involves multi-step organic reactions. The starting materials may include 2,3-dimethylindole and 4-methylpiperidine. The reaction conditions often require the use of solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylindol-1-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylindol-1-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride involves its interaction with specific molecular targets. These may include receptors, enzymes, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dimethylindol-1-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol: The base compound without the hydrochloride salt.

    1-(2,3-Dimethylindol-1-yl)-3-(4-methylpiperidin-1-yl)propan-2-one: A related compound with a ketone functional group.

Uniqueness

1-(2,3-Dimethylindol-1-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride is unique due to its specific structure, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its hydrochloride salt form may also enhance its solubility and stability, making it more suitable for certain applications.

Properties

IUPAC Name

1-(2,3-dimethylindol-1-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O.ClH/c1-14-8-10-20(11-9-14)12-17(22)13-21-16(3)15(2)18-6-4-5-7-19(18)21;/h4-7,14,17,22H,8-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGAVRVKLFBKEBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(CN2C(=C(C3=CC=CC=C32)C)C)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-Dimethylindol-1-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride
Reactant of Route 2
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1-(2,3-Dimethylindol-1-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride
Reactant of Route 3
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1-(2,3-Dimethylindol-1-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride
Reactant of Route 4
1-(2,3-Dimethylindol-1-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride
Reactant of Route 5
1-(2,3-Dimethylindol-1-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride
Reactant of Route 6
1-(2,3-Dimethylindol-1-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride

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